Methyl (S)-3-amino-3-(pyridin-4-yl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate is an organic compound that features a pyridine ring attached to a propanoate moiety with an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and amino acids.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The pyridine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-[(pyridin-4-yl)amino]propanoate: A related compound with an oxo group instead of an amino group.
N-(pyridin-4-yl)pyridin-4-amine: Another compound with a pyridine ring and amino group, but different structural arrangement.
Uniqueness
Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and an amino group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-8(10)7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3/t8-/m0/s1 |
InChI Key |
KZOZDDREXRFZJK-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=NC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CC=NC=C1)N |
Origin of Product |
United States |
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